![molecular formula C19H18N2O2 B10805401 2,5-dimethyl-N-(1-naphthalen-2-ylethylideneamino)furan-3-carboxamide](/img/structure/B10805401.png)
2,5-dimethyl-N-(1-naphthalen-2-ylethylideneamino)furan-3-carboxamide
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Overview
Description
WAY-382062 is a chemical compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthetic routes and reaction conditions for WAY-382062 are not widely documented in publicly available sources. it is typically prepared in a laboratory setting using standard organic synthesis techniques. Industrial production methods may involve the use of specific reagents and catalysts to achieve high purity and yield.
Chemical Reactions Analysis
WAY-382062 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Research indicates that 2,5-dimethyl-N-(1-naphthalen-2-ylethylideneamino)furan-3-carboxamide exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cells by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation markers in vitro, indicating potential therapeutic uses in treating inflammatory diseases.
- Antimicrobial Effects : The compound may possess antibacterial properties, making it a candidate for developing new antimicrobial agents.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. Understanding its mechanism of action is crucial for elucidating its therapeutic potential. Interaction studies have focused on its binding affinity to various biological targets, employing techniques such as:
- Molecular Docking Studies : These studies help predict how the compound interacts with specific enzymes or receptors involved in disease processes.
- Cell Viability Assays : Assessing the compound's impact on cell proliferation provides insights into its anticancer properties.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant growth inhibition in HepG2 cells, with mechanisms involving apoptosis induction through mitochondrial pathways .
- Anti-inflammatory Research : In vitro studies indicated that the compound could modulate pro-inflammatory cytokines, suggesting its potential use in inflammatory conditions.
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
Mechanism of Action
The mechanism of action of WAY-382062 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
WAY-382062 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-123456:
WAY-382062 may have unique properties or effects that distinguish it from these similar compounds, making it valuable for specific research applications.
Biological Activity
2,5-dimethyl-N-(1-naphthalen-2-ylethylideneamino)furan-3-carboxamide is a complex organic compound with significant potential for various biological applications. Its unique structure, which includes a furan ring, a naphthalene moiety, and an amide functional group, suggests that it may exhibit a range of pharmacological activities. This article aims to provide a detailed overview of the biological activity of this compound, highlighting relevant research findings, potential therapeutic applications, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O2 with a molecular weight of approximately 306.4 g/mol. The compound's structure is characterized by:
- Furan Ring : Contributes to the aromatic properties and stability.
- Naphthalene Moiety : Enhances hydrophobic character and potential interactions with biological targets.
- Amide Functional Group : Provides sites for further chemical reactivity and biological interaction.
Structural Comparison
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,5-Dimethyl-N-(naphthalen-1-yl)furan-3-carboxamide | Similar furan and naphthalene structure | Different position of naphthalene substitution |
2-Furancarboxamide | Contains only furan and amide | Lacks naphthalene moiety; simpler structure |
N-(naphthalen-1-yl)acetamide | Naphthalene and amide without furan | No furan ring; different reactivity profile |
The combination of these structural features enhances the compound's potential reactivity and biological activity compared to simpler derivatives.
Pharmacological Properties
Research indicates that compounds similar to this compound often exhibit anti-inflammatory , antimicrobial , and anticancer activities. Preliminary studies suggest that this compound may interact with various biological targets, potentially inhibiting specific enzymes or pathways involved in disease processes.
Anti-inflammatory Activity
Studies have shown that compounds containing furan and naphthalene structures can modulate inflammatory responses. For instance, the inhibition of pro-inflammatory cytokines could be a mechanism through which this compound exerts its effects.
Antimicrobial Activity
The presence of aromatic systems in the compound may contribute to its antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains and fungi, indicating that this compound could possess comparable activity.
Anticancer Activity
Research into the anticancer properties of related compounds has revealed their potential to induce apoptosis in cancer cells. Investigations into the specific mechanisms—such as cell cycle arrest or modulation of apoptosis-related proteins—are ongoing.
Mechanistic Studies
Interaction studies involving this compound have focused on its binding affinity to various biological targets. Techniques such as molecular docking simulations and enzyme inhibition assays are commonly employed to elucidate these interactions. Understanding these mechanisms is crucial for assessing the therapeutic potential and safety profile of the compound.
Study 1: Anticancer Activity in Cell Lines
A study explored the effects of this compound on human cancer cell lines (e.g., A431 epidermoid carcinoma). The results indicated a dose-dependent induction of apoptosis, suggesting that this compound could be developed as an anticancer agent.
Study 2: Anti-inflammatory Effects in Animal Models
In vivo studies demonstrated that administration of the compound significantly reduced inflammation markers in animal models subjected to induced inflammatory conditions. This suggests its potential utility in treating inflammatory diseases.
Properties
Molecular Formula |
C19H18N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2,5-dimethyl-N-(1-naphthalen-2-ylethylideneamino)furan-3-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-12-10-18(14(3)23-12)19(22)21-20-13(2)16-9-8-15-6-4-5-7-17(15)11-16/h4-11H,1-3H3,(H,21,22) |
InChI Key |
DEOMEBHENMPRGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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